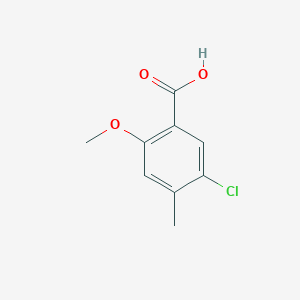

6-methyl-2H-chromene-3-carboxylic acid

Descripción general

Descripción

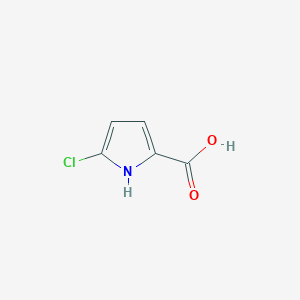

6-methyl-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C11H10O3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 338.3±41.0 °C . The density is predicted to be 1.292±0.06 g/cm3 . The pKa value is predicted to be 3.86±0.20 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis of Antitumor Antibiotics:

- 6-Methyl-2H-chromene-3-carboxylic acid derivatives, such as 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, are used in the synthesis of antitumor antibiotics, particularly in studies of tetrahydroisoquinoline natural products. These derivatives play a key role in understanding the structure-activity relationships of these antibiotics (Li et al., 2013).

Crystallographic Analysis:

- Chromene derivatives, including those structurally related to this compound, have been the subject of crystallographic analysis, helping to understand their molecular structure and stability in the solid state. These analyses provide insights into the interactions, such as hydrogen bonding and aromatic stacking, that stabilize these compounds (Barili et al., 2001).

Conformational Studies:

- Research into the conformational properties of chromane derivatives, closely related to this compound, has been conducted. These studies involve spectroscopy and mass spectrometry, offering valuable information about the molecular geometry and behavior of these compounds in different states (Ciolkowski et al., 2009).

Synthetic Applications

Synthesis of Coumarins:

- The synthesis of various coumarins using chromene derivatives, which include those structurally similar to this compound, has been explored. This involves Knoevenagel condensation processes and recyclization, contributing to the development of new compounds with potential applications in medicinal chemistry (Chizhov et al., 2008).

Advanced Organic Synthesis Techniques:

- Techniques such as solvent-controlled and rhodium(III)-catalyzed C-H activation have been employed to synthesize 2H-chromene-3-carboxylic acids. These methods represent innovative approaches in the field of organic synthesis, enabling the creation of novel compounds (Zhou et al., 2018).

Fluorescence Properties:

- Some 2H-chromene-3-carboxylic acid derivatives demonstrate unique fluorescence properties, making them useful in biological imaging and as probes in various research applications. Their synthesis and photophysical properties have been a focus of research, contributing to the development of new diagnostic tools (Fu et al., 2015).

Safety and Hazards

The safety information for 6-methyl-2H-chromene-3-carboxylic acid indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary target of 6-methyl-2H-chromene-3-carboxylic acid is pancreatic lipase (PL) . Pancreatic lipase is a key enzyme in the digestive system, responsible for the breakdown of dietary fats into smaller molecules that can be absorbed by the body.

Mode of Action

This compound interacts with pancreatic lipase, inhibiting its activity This interaction likely involves the compound binding to the active site of the enzyme, preventing it from catalyzing the breakdown of fats

Result of Action

The inhibition of pancreatic lipase by this compound can lead to a reduction in the digestion and absorption of dietary fats . This can result in a decrease in the amount of fat stored in the body, potentially leading to weight loss.

Propiedades

IUPAC Name |

6-methyl-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-2-3-10-8(4-7)5-9(6-14-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBSSLHZLHJYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3381879.png)